6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

CAS No.: 478049-80-8

Cat. No.: VC4343545

Molecular Formula: C12H12F3N3O

Molecular Weight: 271.243

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478049-80-8 |

|---|---|

| Molecular Formula | C12H12F3N3O |

| Molecular Weight | 271.243 |

| IUPAC Name | 6-methyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H12F3N3O/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-2-4-19-5-3-18/h6H,2-5H2,1H3 |

| Standard InChI Key | UFNBHNWNVMMUCR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F |

Introduction

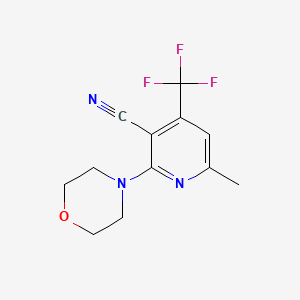

Chemical Structure and Nomenclature

The IUPAC name for this compound is 6-methyl-2-(morpholin-4-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile. Its structure features a pyridine ring substituted at the 2-position with a morpholine moiety, a methyl group at the 6-position, and a trifluoromethyl group at the 4-position. The nitrile group at the 3-position enhances its reactivity in cross-coupling reactions .

Key Structural Features:

-

Morpholino Group: A six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capabilities.

-

Trifluoromethyl Group: Imparts electron-withdrawing effects and metabolic stability.

-

Nitrile Functional Group: Facilitates further derivatization via nucleophilic substitution or reduction .

The InChI key (UFNBHNWNVMMUCR-UHFFFAOYSA-N) and SMILES (CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F) provide unambiguous identifiers for computational and database applications .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile typically involves multi-step protocols:

-

Core Pyridine Formation: A palladium-catalyzed coupling reaction between 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile and morpholine under basic conditions (e.g., triethylamine in ethanol) .

-

Nucleophilic Substitution: The morpholino group is introduced via displacement of a chlorinated precursor at the pyridine’s 2-position. Reaction conditions often include refluxing in ethanol with sodium hydrosulfide or similar nucleophiles .

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield high-purity (>95%) product, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Morpholine, EtOH, reflux, 6 h | 88% |

| 2 | Triethylamine, Pd(OAc)₂ | 92% |

Physicochemical Properties

Molecular and Thermal Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.24 g/mol |

| Boiling Point | 430.2±45.0 °C (predicted) |

| Density | 1.35±0.1 g/cm³ |

| pKa | 0.44±0.18 (predicted) |

| Solubility | Soluble in DMSO, ethanol |

The compound’s logP (2.89) suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Biological Activity and Applications

Kinase Inhibition

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile exhibits potent inhibition of mammalian target of rapamycin (mTOR), a kinase critical in cell growth and proliferation. In preclinical studies, it demonstrated IC₅₀ values <100 nM against mTORC1/2 complexes, outperforming first-generation inhibitors like rapamycin .

Neurological Disorders

As a brain-penetrant mTOR inhibitor, this compound has shown efficacy in rodent models of tuberous sclerosis complex (TSC), reducing seizure frequency by 60% at 10 mg/kg doses . Its trifluoromethyl group enhances blood-brain barrier penetration, a key advantage over non-fluorinated analogs .

Comparative Analysis with Analogues

| Compound | mTOR IC₅₀ (nM) | logP | BBB Permeability |

|---|---|---|---|

| 6-Methyl-2-morpholino-4-(CF₃) | 89 | 2.89 | High |

| 6-Methyl-4-CF₃-nicotinonitrile | 450 | 3.12 | Low |

| 2-Mercapto-6-methyl-4-CF₃ | 220 | 2.45 | Moderate |

The morpholino substituent enhances solubility and target affinity compared to mercapto or chloro analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume